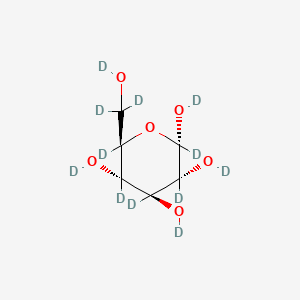
alpha-D-glucose-d12
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-D-glucose-d12: is a deuterium-labeled form of alpha-D-glucose, where all the hydrogen atoms are replaced with deuterium. This compound is commonly used as a stable isotope in various scientific research applications, particularly in the fields of chemistry, biology, and medicine. The molecular formula of this compound is C6D12O6, and it has a molecular weight of 192.23 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Alpha-D-glucose-d12 is synthesized by replacing the hydrogen atoms in alpha-D-glucose with deuterium. This process typically involves the use of deuterated reagents and solvents. One common method is the catalytic exchange of hydrogen with deuterium in the presence of a deuterium source, such as deuterium oxide (D2O) or deuterated acids .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: Alpha-D-glucose-d12 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form gluconic acid or glucuronic acid.
Reduction: It can be reduced to form sorbitol.
Substitution: Deuterium atoms can be replaced with other substituents under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and bromine water.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Various reagents, including halogens and alkylating agents, can be used for substitution reactions.
Major Products:
Oxidation: Gluconic acid, glucuronic acid.
Reduction: Sorbitol.
Substitution: Various substituted glucose derivatives.
Scientific Research Applications
Alpha-D-glucose-d12 is widely used in scientific research due to its stable isotope properties. Some of its applications include:
Chemistry: Used as a tracer in metabolic studies to track the pathways of glucose metabolism.
Biology: Employed in studies of cellular metabolism and enzyme kinetics.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Used in the production of deuterated compounds for various industrial applications .
Mechanism of Action
The mechanism of action of alpha-D-glucose-d12 is primarily related to its role as a stable isotope. By replacing hydrogen with deuterium, the compound exhibits different physical and chemical properties, which can affect reaction rates and metabolic pathways. This allows researchers to study the effects of deuterium substitution on various biological and chemical processes .
Comparison with Similar Compounds
Alpha-D-glucose: The non-deuterated form of alpha-D-glucose.
Beta-D-glucose-d12: The deuterium-labeled form of beta-D-glucose.
Alpha-D-glucose-1-phosphate: A phosphorylated derivative of alpha-D-glucose .
Uniqueness: Alpha-D-glucose-d12 is unique due to its complete deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for precise tracking and analysis in metabolic studies, making it a valuable tool for researchers .
Properties
Molecular Formula |
C6H12O6 |
|---|---|
Molecular Weight |
192.23 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-2,3,4,5,6-pentadeuterio-2,3,4,5-tetradeuteriooxy-6-[dideuterio(deuteriooxy)methyl]oxane |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6+/m1/s1/i1D2,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D |
InChI Key |
WQZGKKKJIJFFOK-UJOCPPFUSA-N |
Isomeric SMILES |
[2H][C@@]1([C@]([C@@](O[C@]([C@]1([2H])O[2H])([2H])O[2H])([2H])C([2H])([2H])O[2H])([2H])O[2H])O[2H] |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















